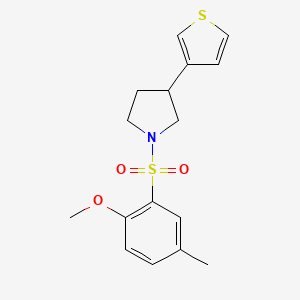
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, also known as MMSTP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MMSTP belongs to the class of compounds called sulfonyl pyrrolidines, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. For example, in cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine activates the AMP-activated protein kinase pathway, which is involved in glucose metabolism. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer cell growth. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine improves glucose tolerance and reduces insulin resistance, which leads to improved glucose metabolism. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the formation of beta-amyloid plaques, which leads to the prevention of cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in lab experiments include its high potency and specificity for the enzymes and pathways being studied. 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine also has a low toxicity profile, which makes it a safe compound to work with. However, the limitations of using 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are many future directions for the study of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine. One potential direction is the development of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine-based drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, which will help to optimize its use in clinical settings. Additionally, the study of the structure-activity relationship of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine will help to identify more potent and selective compounds for the treatment of diseases.
Métodos De Síntesis
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thiophene-3-carboxaldehyde in the presence of a base, followed by the addition of pyrrolidine. The reaction yields 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been extensively studied for its potential application in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-3-4-15(20-2)16(9-12)22(18,19)17-7-5-13(10-17)14-6-8-21-11-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUNGAJHCSAULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)
![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)

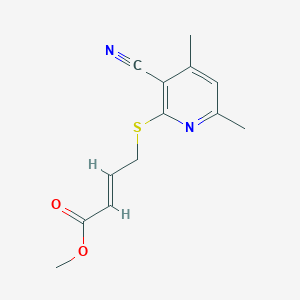

![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)
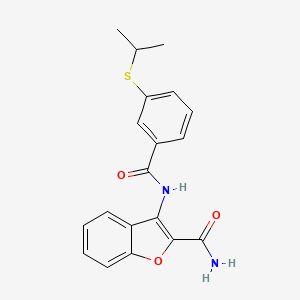
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

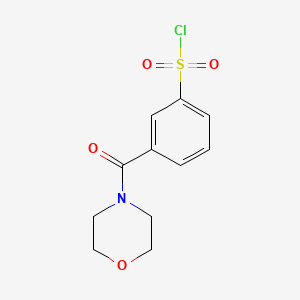
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)
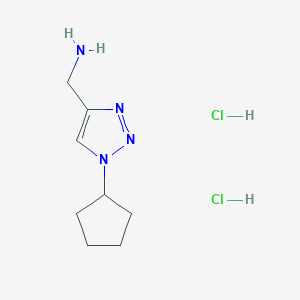
![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)